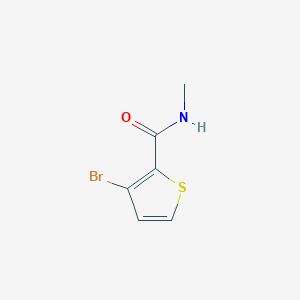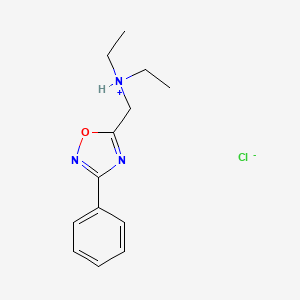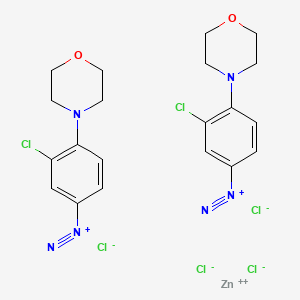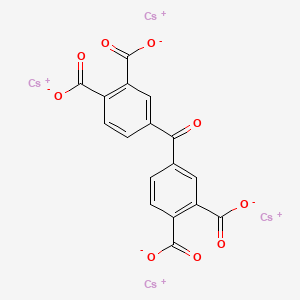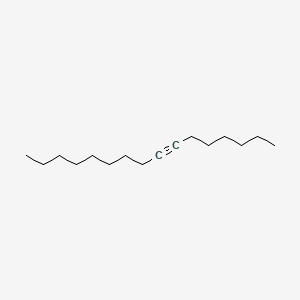
7-Hexadecyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyne is an organic compound with the molecular formula C16H30 It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7-Hexadecyne can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes with alkyl halides under basic conditions. For instance, the reaction of 1-hexyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the dehydrogenation of alkanes or the coupling of smaller alkyne units. These methods often require specific catalysts and high-temperature conditions to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
7-Hexadecyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield 7-Hexadecane.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides and strong bases like sodium amide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the reagents used.
Aplicaciones Científicas De Investigación
7-Hexadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Hexadecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond can interact with different molecular targets, leading to the formation of new chemical entities. The pathways involved often depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
7-Hexadecene: An alkene with a similar carbon chain length but with a double bond instead of a triple bond.
Hexadecane: A saturated hydrocarbon with no double or triple bonds.
Uniqueness
7-Hexadecyne is unique due to the presence of the carbon-carbon triple bond, which imparts distinct reactivity compared to its saturated and unsaturated counterparts. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
Número CAS |
74685-28-2 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
hexadec-7-yne |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-13,15H2,1-2H3 |
Clave InChI |
WBJNXHBNDYASJD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC#CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


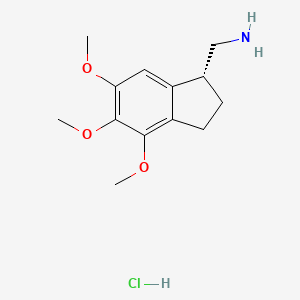
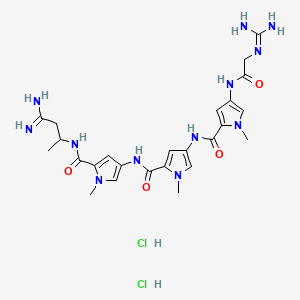
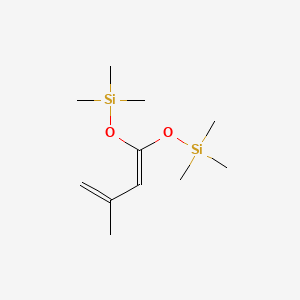
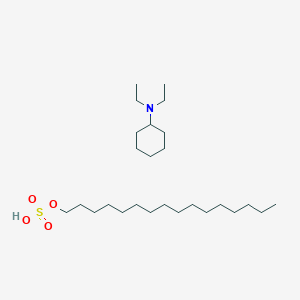
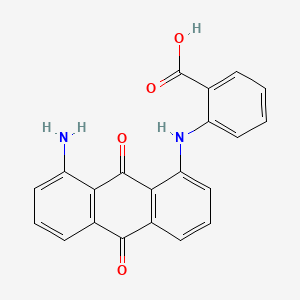
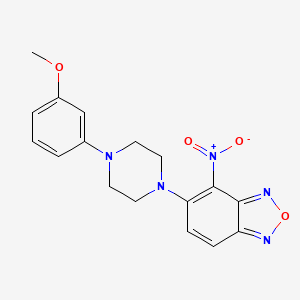
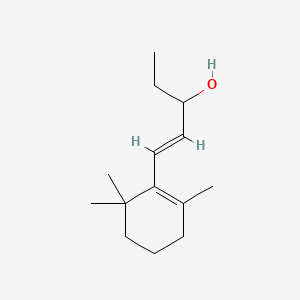
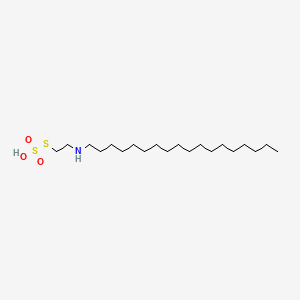
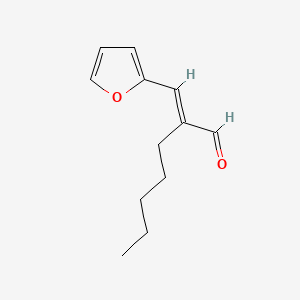
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13779876.png)
